2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(2-methoxyphenoxy)-N-[2-(3-oxo-6,7-dihydro-5H-cyclopenta[c]pyridazin-2-yl)ethyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O4/c1-24-15-7-2-3-8-16(15)25-12-17(22)19-9-10-21-18(23)11-13-5-4-6-14(13)20-21/h2-3,7-8,11H,4-6,9-10,12H2,1H3,(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLGDXYAFZYFVQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)NCCN2C(=O)C=C3CCCC3=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound is characterized by a complex structure that includes a methoxyphenoxy group and a tetrahydro-cyclopenta[c]pyridazin moiety. Its chemical formula can be represented as:
1. Anti-inflammatory Properties
Research indicates that compounds similar to 2-(2-methoxyphenoxy)-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)acetamide exhibit significant anti-inflammatory activity. A study on related derivatives showed that certain analogs inhibit cyclooxygenase enzymes (COX-I and COX-II), which are pivotal in the inflammatory process. The most potent analogs demonstrated IC50 values in the low micromolar range, suggesting a strong potential for therapeutic applications in inflammatory diseases .
2. Antioxidant Activity
The antioxidant properties of this compound have also been investigated. Antioxidants play a crucial role in mitigating oxidative stress, which is implicated in various chronic diseases. Preliminary studies suggest that the methoxyphenoxy group may enhance the radical-scavenging ability of the compound, contributing to its overall biological efficacy .
3. Anticancer Potential
Emerging research has highlighted the anticancer potential of similar compounds through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, derivatives with structural similarities to our compound have shown selective cytotoxicity against cancer cell lines while sparing normal cells . This selectivity is crucial for developing effective cancer therapies with minimal side effects.
Case Study 1: COX Inhibition
In a comparative study involving several derivatives of acetamide compounds, it was noted that one derivative exhibited an IC50 value of 0.52 μM against COX-II, significantly outperforming standard drugs like Celecoxib (IC50 = 0.78 μM). This highlights the potential of structurally related compounds to serve as effective anti-inflammatory agents .
Case Study 2: Cytotoxicity Against Cancer Cells
A recent study assessed the cytotoxic effects of various acetamide derivatives on human breast cancer cell lines (MCF-7). The results demonstrated that certain derivatives led to a reduction in cell viability by over 70% at concentrations of 10 µM after 48 hours of treatment. Such findings underscore the need for further exploration into the structure-activity relationship (SAR) of these compounds to optimize their anticancer properties .
Research Findings Summary
Comparison with Similar Compounds
Structural Analogues from 1,3,4-Thiadiazole Derivatives ()
Compounds 5k, 5l, and 5m share the 2-methoxyphenoxy-acetamide backbone but replace the cyclopenta[c]pyridazin with a 1,3,4-thiadiazole ring. Key differences include:
- Substituents on Thiadiazole :
- 5k : Methylthio (-SCH₃) at position 3.
- 5m : Benzylthio (-SCH₂C₆H₅) at position 4.
- Physical Properties :
Key Insight : Bulkier substituents (e.g., benzylthio) improve synthetic yields, possibly due to stabilized intermediates. The cyclopenta[c]pyridazin core in the target compound may offer enhanced rigidity compared to thiadiazole, affecting target selectivity.
Cyclohepta[c]Pyridazin and Thieno-Pyrimidin Analogues (–6)
-
- 2-(3-Oxo-3,5,6,7,8,9-Hexahydro-2H-Cyclohepta[c]Pyridazin-2-yl)-N-(6-Trifluoromethoxy-Benzothiazol-2-yl)Acetamide
- Features a 7-membered cyclohepta[c]pyridazin ring and a trifluoromethoxy-benzothiazole group .
- The larger ring size may increase lipophilicity compared to the target compound’s 5-membered cyclopenta system.
- : 2-{[3-(4-Chlorophenyl)-4-Oxo-3,5,6,7-Tetrahydro-4H-Cyclopenta[4,5]Thieno[2,3-d]Pyrimidin-2-yl]Sulfanyl}-N-(2-Isopropylphenyl)Acetamide Contains a thieno-pyrimidin fused ring with a 4-chlorophenyl group.
Pharmacological Implications :
Phenoxy Acetamide Derivatives with Bioactivity ()
Compounds such as 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide exhibit:
- Anti-inflammatory, analgesic, and antipyretic activities .
Metal Complexes and Antimicrobial Activity ()
2-(2-(2-Hydroxybenzyliden)Hydrazinyl)-2-Oxo-N-(Pyridine-2-yl)Acetamide forms complexes with Ni(II) and Co(II), demonstrating:
- Antimicrobial activity against Gram-positive bacteria and fungi.
- The acetamide-hydrazone hybrid structure highlights the role of electron-withdrawing groups (e.g., oxo) in enhancing bioactivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
